molecular formula C14H14N2O2 B2362765 (E)-3-(4-hydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile CAS No. 454212-32-9

(E)-3-(4-hydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile

Cat. No. B2362765
CAS RN: 454212-32-9
M. Wt: 242.278
InChI Key: RHYDGEPXWCXHQD-UHFFFAOYSA-N
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Description

(E)-3-(4-hydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, commonly known as HPPN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

HPPN has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, HPPN has shown promise as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In material science, HPPN has been used as a precursor for the synthesis of novel polymers and materials. In environmental science, HPPN has been studied for its potential use as a fluorescent probe for the detection of environmental pollutants.

Mechanism of Action

The mechanism of action of HPPN is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. HPPN has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
HPPN has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis, and potential use as a fluorescent probe for the detection of environmental pollutants.

Advantages and Limitations for Lab Experiments

One advantage of HPPN is its potential use as a versatile precursor for the synthesis of novel polymers and materials. However, one limitation is that the synthesis of HPPN can be challenging and requires specialized equipment and expertise.

Future Directions

There are several future directions for research involving HPPN. One potential direction is the further study of its anti-cancer properties and its potential use as a therapeutic agent. Another potential direction is the development of new materials and polymers based on HPPN. Additionally, further research is needed to fully understand the mechanism of action of HPPN and its potential use as a fluorescent probe for the detection of environmental pollutants.

Synthesis Methods

HPPN can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzaldehyde with pyrrolidine-1-carboxylic acid, followed by the addition of acetic anhydride and potassium cyanide. The resulting compound is then subjected to a reaction with hydroxylamine hydrochloride to yield HPPN.

properties

IUPAC Name

(E)-3-(4-hydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-10-12(14(18)16-7-1-2-8-16)9-11-3-5-13(17)6-4-11/h3-6,9,17H,1-2,7-8H2/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYDGEPXWCXHQD-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=CC2=CC=C(C=C2)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)/C(=C/C2=CC=C(C=C2)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658080
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(E)-3-(4-hydroxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile

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